molecular formula C15H10F4O3 B6411482 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid CAS No. 1261937-02-3

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411482
CAS No.: 1261937-02-3
M. Wt: 314.23 g/mol
InChI Key: AINHGMFSDCMVNW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid: is an organic compound with the molecular formula C15H10F4O3. This compound is characterized by the presence of both fluorine and methoxy groups, which contribute to its unique chemical properties. It is commonly used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-fluorobenzoic acid.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, industrial processes often involve optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to introduce fluorine-containing groups into target molecules.

Biology:

    Biochemical Probes: Utilized as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine:

    Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Materials Science: Incorporated into the design of advanced materials with specific properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is primarily influenced by its functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions with biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the trifluoromethyl group.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the methoxy group.

    4-Methoxy-3-trifluoromethylbenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness:

  • The presence of both fluorine and methoxy groups in 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

IUPAC Name

3-fluoro-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-3-8(6-11(13)15(17,18)19)10-4-2-9(14(20)21)7-12(10)16/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINHGMFSDCMVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692161
Record name 2-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-02-3
Record name 2-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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